8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family, characterized by its unique structural features that include bromine, hydroxyl, and hydroxyethyl substituents. Quinoline derivatives are noted for their diverse biological activities, making this compound of interest in medicinal chemistry. The compound's chemical identity is confirmed by its CAS number 1155270-69-1, and it is recognized for its potential applications in various scientific fields, including biology and medicine.
The compound can be synthesized through multi-step organic reactions, often involving specific reagents and conditions that facilitate the introduction of its substituents. Its synthesis and properties have been documented in various scientific studies and databases, highlighting its relevance in ongoing research .
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is classified as a quinoline derivative, which falls under the broader category of heterocyclic compounds. These compounds are significant in pharmaceuticals due to their varied biological activities, including antimicrobial and anticancer properties .
The synthesis of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one typically involves several key steps:
These reactions may utilize various reagents and catalysts to enhance yields and purities .
The synthesis often employs methods such as:
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one largely depends on its biological targets:
Key physical properties include:
Chemical properties encompass:
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has several potential applications:
This compound exemplifies the significance of quinoline derivatives in scientific research, showcasing their versatility in various applications across chemistry, biology, and medicine.
The quinolin-2(1H)-one scaffold—a bicyclic framework merging benzoid and pyridinone motifs—represents a privileged structure in medicinal chemistry. Its significance stems from three key attributes: planar aromatic topology enables DNA intercalation and π-stacking with protein targets; amphoteric character (acidic N-H/C4 carbonyl, basic pyridinic N1) supports salt formation and pH-dependent solubility; and multiple substitution vectors (positions 3–8) facilitate rational drug design. These derivatives exhibit exceptional pharmacological diversity, underpinning their use as antimicrobials (disrupting DNA gyrase), anticancer agents (kinase inhibition), and antivirals (viral polymerase interference) [1] [2].
Table 1: Pharmacological Profiles of Representative Quinolinone Derivatives
Core Structure | Substitution Pattern | Primary Bioactivity | Molecular Target |
---|---|---|---|
4-Hydroxyquinolin-2(1H)-one | None | Broad-spectrum antimicrobial | Metal-dependent enzymes |
3-Acetyl-4-hydroxyquinolinone | C3-acetyl, N1-alkyl | Antiproliferative, antifungal | Kinases, cytochrome P450 |
5-Bromo-8-chloro-quinolinone | C5-Br, C8-Cl | Cytotoxic (IC₅₀: 18–30 μM) | Topoisomerase II, DNA |
8-Hydroxyquinoline (8-HQ) | C8-OH | Antiviral, metal chelation | Viral polymerases, metalloenzymes |
The scaffold’s synthetic versatility is evidenced by diverse ring-forming strategies, including:
The therapeutic exploration of halogenated quinolinones began with early 20th-century observations that bromination enhanced bioactivity in natural alkaloids. Key milestones include:
Table 2: Evolution of Brominated/Hydroxy-Substituted Quinolinones
Era | Representative Compound | Structural Innovation | Therapeutic Impact |
---|---|---|---|
Pre-1960 | Natural brominated alkaloids | C5/C8 bromination | Antiviral lead compounds |
1980–2000 | 5,7-Dibromo-8-hydroxyquinoline | Halogenation at electron-rich sites | Broad-spectrum antimicrobials |
2005–Present | 5-Bromo-8-chloro-2-hydroxyquinolinone | Combined C5-Br + C8-Cl | Cytotoxic agents (IC₅₀: 18.2 μM MCF-7) |
Contemporary | 8-Bromo-5-hydroxy-4-(2-hydroxyethyl) | Bromo/hydroxy/hydroxyethyl synergy | Targeted anticancer/antiviral applications |
The introduction of hydroxyethyl groups at C4 emerged more recently, pioneered via Michael additions to 4-chloroquinolines or alkylation of 4-hydroxy precursors. This substituent conferred improved water solubility and secondary binding interactions via the terminal hydroxyl [6].
The bioactivity of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one arises from cooperative interactions between its three key functionalities:
Table 3: Molecular Interactions Enabled by Functional Group Synergy
Functional Group | Key Molecular Interactions | Biological Consequences |
---|---|---|
C8-Bromine | Hydrophobic pocket filling, X-bonding | Enhanced target affinity (ΔKd: −40 to −60%) |
C5-Hydroxy | H-bond donation, metal chelation | Enzyme inhibition (e.g., polymerases, integrases) |
C4-(2-Hydroxyethyl) | H-bond acceptance, solvation | Improved solubility and pharmacokinetics |
C2-Carbonyl | H-bond acceptance, π-stacking | DNA/enzyme active site binding |
Quantum mechanical studies reveal that the orthogonal dipoles of C=O (C2) and C–Br (C8) create an electrostatic gradient facilitating DNA minor groove insertion. Meanwhile, synergistic H-bond donation/acceptance between C5-OH and the hydroxyethyl oxygen maximizes protein contact surface area [2] [6]. This multifunctional architecture positions 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one as a versatile pharmacophore for targeted drug discovery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: